molecular formula C19H19ClN4O B4928944 6-(3-chloro-2-methylphenyl)-2-(1-piperidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one

6-(3-chloro-2-methylphenyl)-2-(1-piperidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one

Cat. No. B4928944
M. Wt: 354.8 g/mol
InChI Key: OGEYGDQYEHLJBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(3-chloro-2-methylphenyl)-2-(1-piperidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields such as drug discovery and medicinal chemistry.

Mechanism Of Action

The mechanism of action of 6-(3-chloro-2-methylphenyl)-2-(1-piperidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one involves the inhibition of certain enzymes and signaling pathways that are involved in cell growth and proliferation. Specifically, it has been shown to inhibit the activity of Aurora kinase, a protein that is involved in the regulation of cell division. By inhibiting this protein, the compound can prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-(3-chloro-2-methylphenyl)-2-(1-piperidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one are still being studied, but it has been shown to have activity against certain types of cancer cells and neurological disorders. Additionally, it has been investigated for its potential as a treatment for inflammatory diseases such as rheumatoid arthritis.

Advantages And Limitations For Lab Experiments

One advantage of using 6-(3-chloro-2-methylphenyl)-2-(1-piperidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one in lab experiments is its potential as a treatment for cancer and neurological disorders. However, one limitation is that more research is needed to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for research on 6-(3-chloro-2-methylphenyl)-2-(1-piperidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one. One potential direction is to investigate its potential as a treatment for other types of cancer and neurological disorders. Additionally, more research is needed to fully understand its mechanism of action and potential side effects. Finally, it may be possible to develop new compounds based on 6-(3-chloro-2-methylphenyl)-2-(1-piperidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one that have improved activity and fewer side effects.

Synthesis Methods

The synthesis of 6-(3-chloro-2-methylphenyl)-2-(1-piperidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one involves the reaction of 3-chloro-2-methylbenzoic acid with piperidine and 2-aminopyridine in the presence of a coupling agent such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified through column chromatography to obtain the desired compound.

Scientific Research Applications

6-(3-chloro-2-methylphenyl)-2-(1-piperidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one has been studied for its potential applications in drug discovery and medicinal chemistry. It has been shown to have activity against certain types of cancer cells, such as breast cancer and lung cancer, by inhibiting the growth and proliferation of these cells. Additionally, it has been investigated for its potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

6-(3-chloro-2-methylphenyl)-2-piperidin-1-ylpyrido[4,3-d]pyrimidin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN4O/c1-13-15(20)6-5-7-17(13)24-11-8-16-14(18(24)25)12-21-19(22-16)23-9-3-2-4-10-23/h5-8,11-12H,2-4,9-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGEYGDQYEHLJBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)N2C=CC3=NC(=NC=C3C2=O)N4CCCCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(3-chloro-2-methylphenyl)-2-(piperidin-1-yl)pyrido[4,3-d]pyrimidin-5(6H)-one

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